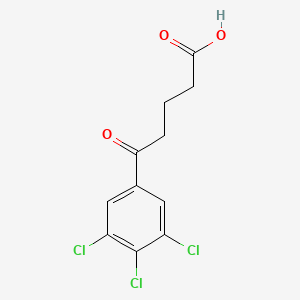

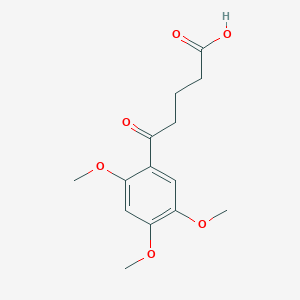

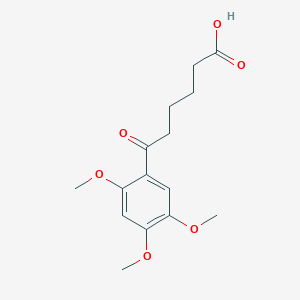

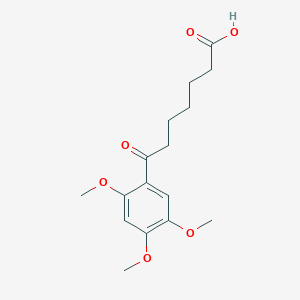

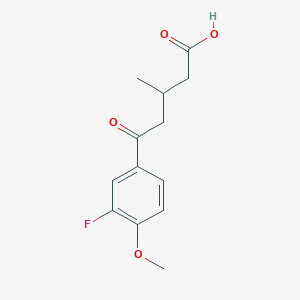

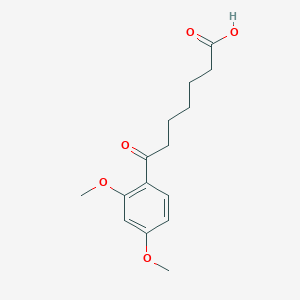

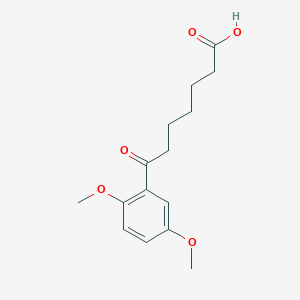

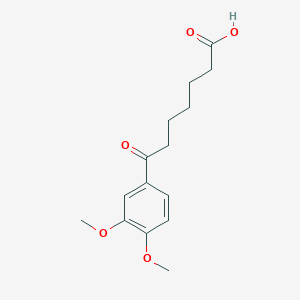

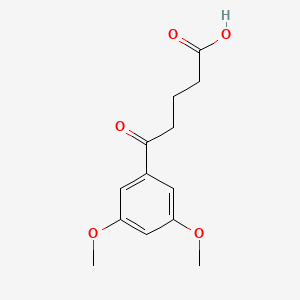

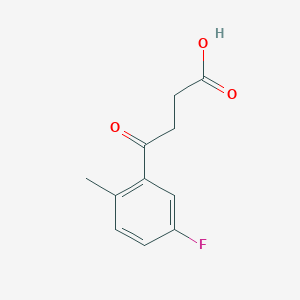

5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves various reactions. For instance, the synthesis of “3-Fluoro-4-methoxyphenylboronic acid” involves reactions like Suzuki coupling, Ruthenium-catalyzed arylation reactions, and Rhodium-catalyzed cyanation . Another compound “2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile” was synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder .Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-methoxyphenylboronic acid” is represented by the linear formula FC6H3(OCH3)B(OH)2 .Chemical Reactions Analysis

The chemical reactions involving “3-Fluoro-4-methoxyphenylboronic acid” include preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, Ruthenium-catalyzed arylation reactions, synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors, and Rhodium catalyzed cyanation .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-methoxyphenylboronic acid” include a molecular weight of 169.95, a linear formula of FC6H3(OCH3)B(OH)2, and it is available in powder form .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- The compound 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, closely related to the specified compound, was synthesized, demonstrating the compound's utility in chemical synthesis and reactions with aniline and other compounds (Pimenova et al., 2003).

Radioligand Development

- A derivative of this compound was developed as a potential radioligand for the GABA receptor in the brain, highlighting its application in neurological research and imaging (Vos & Slegers, 1994).

Application in Fluorophore Synthesis

- Novel fluorophores, such as 6-methoxy-4-quinolone, have been synthesized from compounds related to 5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid, demonstrating its potential use in biomedical analysis and fluorescent labeling reagents (Hirano et al., 2004).

Schiff Base Formation and Antimicrobial Activity

- The compound's derivatives have been used to synthesize novel Schiff bases with notable antimicrobial activity, indicating its relevance in developing new antimicrobial agents (Puthran et al., 2019).

Neurochemical Analysis

- It has been used in high-performance liquid chromatography methods for determining neurochemicals in cerebrospinal fluid, suggesting its role in neuroscientific research (Scheinin et al., 1983).

Potential in Alzheimer's Disease Research

- Derivatives of this compound have been used in molecular imaging probes to quantify serotonin receptors in Alzheimer's disease patients, highlighting its potential in Alzheimer's research and diagnostics (Kepe et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-3-methyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO4/c1-8(6-13(16)17)5-11(15)9-3-4-12(18-2)10(14)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGSHMFIMINZRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=C(C=C1)OC)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325778.png)

![6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325779.png)